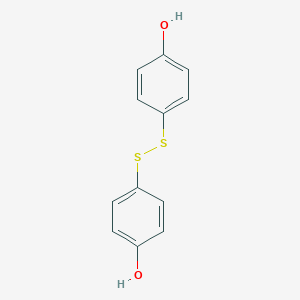

Bis(4-hydroxyphenyl)disulfide

Übersicht

Beschreibung

Bis(4-hydroxyphenyl)disulfide (BHPD) is an organosulfur compound with a chemical structure of C12H8O4S2. It is a colorless crystalline solid with a molecular weight of 284.34 g/mol. BHPD is commonly used in biochemical and physiological studies due to its unique properties and wide range of applications. It is synthesized by a condensation reaction of 4-hydroxybenzaldehyde and thiourea, and can be used in various laboratory experiments, such as in the synthesis of polythiophene.

Wissenschaftliche Forschungsanwendungen

Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is effectively used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, without the need for catalysts or external intervention (Rekondo et al., 2014).

Polymer Synthesis : Aromatic compounds and sulfur monochloride are used to prepare disulfides like bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, leading to the formation of high molecular weight, highly crystalline polymers with high stability after melting (Tsuchida et al., 1993).

Antioxidative Properties : Bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfides, prepared in the presence of phenolic Mannich bases, show antioxidative activity in various rubbers and their vulcanizates (Bashkatova et al., 2005).

Structure and Dynamics in Solid State : The structure and dynamics of certain bis(organothiophosphoryl) disulfides have been studied, revealing variations in S–S disulfide bond length as a function of torsional angles and other factors (Knopik et al., 1993).

Bioremediation of Environmental Pollutants : Bisphenol A, which structurally resembles bis(4-hydroxyphenyl)disulfide, is an environmental pollutant whose biodegradability has been enhanced using laccase hosted in reverse micelles (Chhaya & Gupte, 2013).

Application in Organic and Organometallic Syntheses : Lawesson's reagent, which contains related disulfide structures, is utilized in various organic and organometallic syntheses (Jesberger et al., 2003).

High-Pressure Chemistry : The application of high-pressure and temperature stimuli in disulfide metathesis reactions offers a novel approach, with bis(4-chlorophenyl) disulfide and bis(2-nitrophenyl) disulfide studied as examples (Sobczak et al., 2018).

Vulcanization Reactions : Bis(diisopropyl)thiophosphoryl disulfide is used as a sulfur donor in vulcanization processes for cis-1,4-polyisoprene, leading to the formation of various sulfidic crosslinks (Pimblott et al., 1975).

Rubber Additives : Polyfunctional additives containing bis(2,6-di-tert-butyl-4-hydroxyphenyl) polysulfide improve physical and mechanical characteristics of SKI-3 rubber vulcanizates (Krainova et al., 2006).

Antioxidant Activity and Cytotoxicity : Aromatic oligosulfides, such as bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide, demonstrate antioxidant activity and potential chemotherapeutic properties (Osipova et al., 2022).

Wirkmechanismus

Bis(4-hydroxyphenyl)disulfide is an organic compound with the molecular formula C12H10O2S2 . This compound, also known as 4,4’-Dithiodiphenol, has a variety of potential applications in the field of chemistry and pharmacology

Mode of Action

It’s known that in chemical reactions, this compound can act as a reducing agent, an oxidizing agent, and a sulfurizing agent .

Pharmacokinetics

It’s known that the compound is a yellow crystalline solid that is soluble in some organic solvents such as ether, chloroform, and methanol .

Action Environment

This compound is relatively stable at room temperature but may decompose at high temperatures . It has a strong acidic smell and is irritating, caution is advised when handling it to avoid skin and eye contact .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Bis(4-hydroxyphenyl)disulfide plays a role in various biochemical reactions. It can undergo reduction reactions to yield the corresponding bis(4-hydroxyphenyl)thiol . In more complex reaction systems, it can act as a sulfiding agent, oxidizing agent, and reducing agent in a series of organic synthesis reactions

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to undergo disulfide exchange reactions via a radical-mediated mechanism . When investigating the effect of catalysts on the model exchange reaction, it was concluded that catalysts enhance the disulfide exchange reaction through the formation of S-based anions in addition to the radical-mediated mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable at room temperature but may decompose at high temperatures .

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKGITBBMXTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299766 | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15015-57-3 | |

| Record name | 15015-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxyphenyl) Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

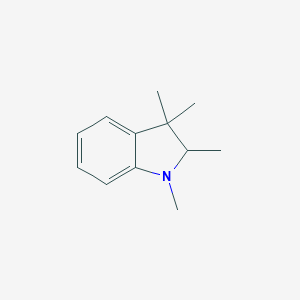

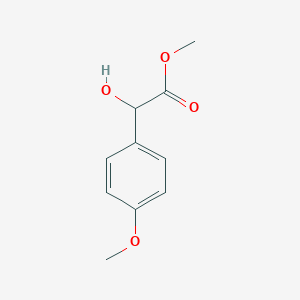

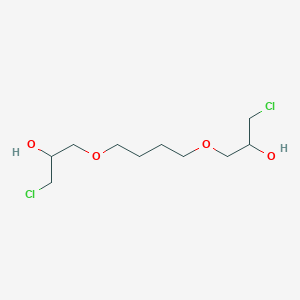

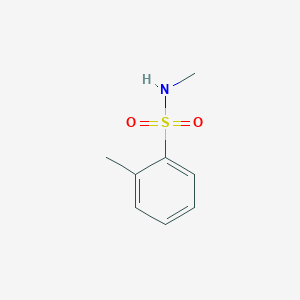

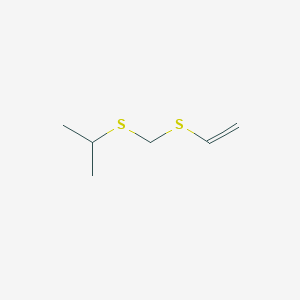

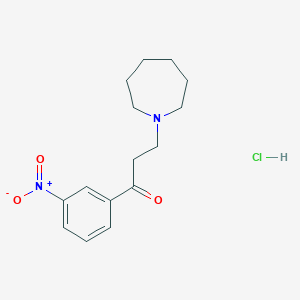

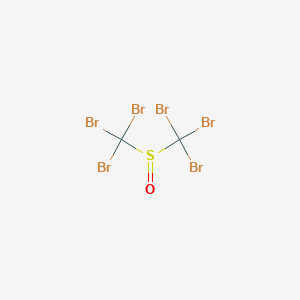

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.